3-bromo-4-(3-chlorophenyl)-2-Butanone
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Overview
Description
3-bromo-4-(3-chlorophenyl)-2-Butanone is an organic compound that features a bromine atom, a chlorine atom, and a butanone group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-(3-chlorophenyl)-2-Butanone typically involves the bromination of 4-(3-chlorophenyl)-2-butanone. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane or carbon tetrachloride under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-(3-chlorophenyl)-2-Butanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The butanone group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group in the butanone moiety can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Scientific Research Applications
3-bromo-4-(3-chlorophenyl)-2-Butanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-bromo-4-(3-chlorophenyl)-2-Butanone involves its interaction with specific molecular targets, leading to various biochemical effects. The bromine and chlorine atoms in the compound can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules. The carbonyl group in the butanone moiety can form hydrogen bonds and undergo nucleophilic addition reactions, further contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-chlorophenol: Similar in structure but lacks the butanone group.
4-Chloro-3-bromobenzaldehyde: Contains a formyl group instead of a butanone group.
3-Bromo-4-(4-chlorophenyl)-2-Butanone: Similar structure with a different substitution pattern on the phenyl ring.
Uniqueness
3-bromo-4-(3-chlorophenyl)-2-Butanone is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, along with the butanone group. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H10BrClO |
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Molecular Weight |
261.54 g/mol |
IUPAC Name |
3-bromo-4-(3-chlorophenyl)butan-2-one |
InChI |
InChI=1S/C10H10BrClO/c1-7(13)10(11)6-8-3-2-4-9(12)5-8/h2-5,10H,6H2,1H3 |
InChI Key |
QUFNZVWEFZIYHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CC1=CC(=CC=C1)Cl)Br |
Origin of Product |
United States |
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